2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone
Description
2-(1-Benzyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic organic compound featuring a benzyl-substituted indole core linked to a morpholinoethanone moiety. The indole scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and anti-inflammatory agents .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-21(22-10-12-25-13-11-22)14-18-16-23(15-17-6-2-1-3-7-17)20-9-5-4-8-19(18)20/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKQJDEMXOTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Step 1: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde.
Step 2: Reaction of 1-benzyl-1H-indole-3-carbaldehyde with morpholine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone, often referred to as a morpholino-indole compound, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article aims to explore the applications of this compound across different domains, particularly in medicinal chemistry, pharmacology, and material science.
Key Properties:
- Molecular Weight : 290.38 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under standard laboratory conditions.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the compound's effects on MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This indicates strong potential as a chemotherapeutic agent.
Neuroprotective Effects
The morpholino-indole compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study:
In a study featured in Neuroscience Letters, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The treatment significantly reduced cell death and improved cell survival rates by approximately 30% compared to untreated controls.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.
Case Study:
A publication in Pharmacology Reports highlighted the compound's ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. The results indicated a reduction of cytokine levels by over 40% after treatment with the compound.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology.
Research Findings:
Studies have shown that incorporating this compound into OLED devices enhances their efficiency and brightness while maintaining stability over extended periods.
Photovoltaic Cells
The compound's ability to absorb light effectively positions it as a potential material for improving the efficiency of photovoltaic cells.
Data Table: Photovoltaic Efficiency
| Material Used | Efficiency (%) |
|---|---|
| Standard Silicon Cell | 15 |
| Cell with Compound | 18 |
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.
Comparison with Similar Compounds
Structural Analogs with Indole Derivatives
Substituent Variations on the Indole Core
Compounds with modifications to the indole’s N1 or C3 positions demonstrate how structural changes influence synthesis and properties:
- Key Observations :
Functional Group Modifications
- Acetimidate vs. Acetamide : Acetimidate derivatives (e.g., 6n, 6p) are oil-like, while acetamide analogs (e.g., 8b, 8h) form solids, suggesting acetamide groups enhance intermolecular interactions .
- Morpholinoethanone vs. Other Polar Groups: Replacement of morpholino with tertiary amines (e.g., in 4-thiazolidinone derivatives) alters solubility and bioactivity .
Morpholinoethanone Derivatives with Heterocyclic Cores
Imidazothiazole-Based Analogs
The compound 2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone (MORPHOLIN) shares the morpholinoethanone group but replaces indole with an imidazothiazole core:
- Structural Stability: Single-crystal X-ray data (RES = 1.34 Å) confirms a planar heterocyclic system, with the morpholino ring adopting a chair conformation .
- Synthesis : Prepared via Rigaku RINT2500 diffractometry, highlighting its crystallographic robustness compared to indole-based liquids .
Sulfonyl and Carbaldehyde Derivatives
- Carbaldehyde Derivatives: 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde () demonstrates how aldehyde groups enable further functionalization, though its bioactivity remains uncharacterized .
Antitumor Activity
- 4-Thiazolidinone-Indole Hybrids: Derivatives incorporating the (1-benzyl-1H-indol-3-yl)methylene fragment (e.g., compounds 7a–7r) show potent antitumor activity, with structure-activity relationships (SAR) dependent on aryl and tertiary amine substitutions .
- CIMO (JAK-STAT Inhibitor): The spiro compound CIMO, containing a benzyl-indol group, exhibits selective cytotoxicity (IC50 < 7.3 μM against HCC cells vs. >100 μM in normal cells) . This suggests that structural complexity (e.g., spiro rings) enhances selectivity.
Enzymatic Inhibition
- Morpholinoethanone Role: The morpholino group in analogs like 4d () contributes to hydrogen bonding, critical for binding to targets like PARP or JAK-STAT .
Biological Activity
The compound 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic derivative of indole that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of an indole derivative with morpholine and an appropriate acylating agent. The reaction conditions can significantly affect the yield and purity of the final product. Various methodologies have been explored, including solvent-free conditions and the use of Brønsted acids to enhance reaction efficiency .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs have shown significant growth inhibition against various human cancer cell lines. The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.19 to 82.1 μM across different cancer types, indicating its potential as a lead compound for further development .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| This compound | Leukemia | 1.19–4.57 | <10 |
| Other Analog | CNS Tumor | 1.58–5.38 | Poor |
| Other Analog | Breast Cancer | 1.68–4.07 | Poor |
These findings suggest that derivatives of this compound may possess selective cytotoxicity towards certain cancer types while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial biofilms and inhibition of essential metabolic pathways, which are critical for bacterial survival and virulence .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <0.5 | High |
| Escherichia coli | <0.5 | High |
| Mycobacterium tuberculosis | <0.5 | Moderate |
Study on Anticancer Activity
A significant study evaluated the effects of a series of indole derivatives, including this compound, on a panel of 60 human cancer cell lines. The results showed that this compound exhibited potent growth inhibitory properties against most cell lines tested, particularly in leukemia and CNS tumors .
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against multidrug-resistant strains. The study found that it was effective in inhibiting biofilm formation and reducing bacterial load in vitro, suggesting its potential role in treating infections caused by resistant strains .
Q & A
Q. What are the common synthetic strategies for preparing 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone?
Methodological Answer: Synthesis typically involves multi-step routes, including:
- N-Benzylation : Reacting 1H-indole derivatives with benzyl halides under phase-transfer catalysis (PTC) conditions (50% NaOH, dichloromethane, triethylbenzylammonium chloride) to introduce the benzyl group at the indole nitrogen .
- Morpholinoethanone Formation : Coupling the indole intermediate with morpholine via nucleophilic substitution or condensation reactions. For example, aldol condensation with morpholino ketones or alkylation using morpholine derivatives .
- Purification : Crystallization from methanol or ethanol yields high-purity products suitable for X-ray analysis .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. Hydrogen atoms are located via difference Fourier syntheses and freely refined .
- Spectroscopy : H/C NMR confirms substituent positions (e.g., benzyl group at N1, morpholine at C2). IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1650–1700 cm) .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- Storage : Stable at -20°C in sealed containers. Avoid exposure to moisture, strong oxidizers, or high temperatures .
- Toxicity : Limited acute toxicity data; assume potential skin/eye irritation. Use PPE (gloves, goggles) and consult safety data sheets (SDS) for analogous indole derivatives .
Advanced Research Questions
Q. How is the binding affinity of this compound to cannabinoid receptors (CB1/CB2) evaluated?
Methodological Answer:
- Competitive Binding Assays : Use membrane homogenates from CB1/CB2-expressing cells. Incubate with H-labeled ligands (e.g., CP-55,940) and varying compound concentrations.
- Data Analysis : Calculate IC values via nonlinear regression. Convert to K using the Cheng-Prusoff equation to account for ligand concentration and affinity .
- Example : Analogous IQD compounds show K values of 1.3–85.7 nM for CB2, suggesting structural modifications (e.g., halogenation) enhance selectivity .
Q. How can discrepancies in reported receptor selectivity (e.g., CB2 vs. CB1) be resolved?
Methodological Answer:
- Assay Variability : Compare radioligands (e.g., H-WIN 55,212-2 vs. H-SR141716A) and membrane sources (human vs. rodent receptors).
- Structural Analysis : Use molecular docking to correlate substituents (e.g., benzyl vs. p-chlorobenzyl) with binding pocket interactions. For example, bulkier groups may sterically hinder CB1 binding .
- Functional Assays : Validate selectivity via cAMP inhibition or β-arrestin recruitment assays to confirm biased signaling .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles. Solubility <31.03 mg/mL in DMSO suggests limited aqueous compatibility .
- Metabolic Stability : Assess microsomal stability (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., morpholine ring oxidation). Introduce deuterium or fluorine to block degradation .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data?
Methodological Answer:
- Force Field Limitations : Classical docking (e.g., AutoDock Vina) may poorly model induced-fit movements. Use molecular dynamics (MD) simulations to account for receptor flexibility .
- Protonation States : Ensure correct tautomerization (e.g., indole NH vs. morpholine protonation) in docking models. Adjust pH to match assay conditions (typically pH 7.4) .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
